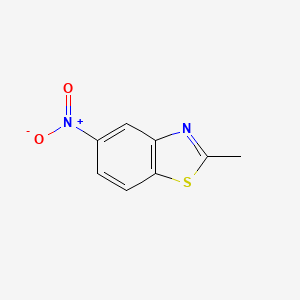

2-Methyl-5-nitrobenzothiazole

Beschreibung

Historical Context and Discovery within Benzothiazole (B30560) Chemistry

While the specific first synthesis of 2-Methyl-5-nitrobenzothiazole is not prominently documented, its existence is a logical extension of the rich history of benzothiazole chemistry which began in the mid-19th century. pnrjournal.com The parent compound, benzothiazole, is a naturally occurring molecule found in cranberries and tea leaves. pcbiochemres.com The development of synthetic methods for benzothiazole derivatives has been a continuous area of research. hep.com.cn

The synthesis of this compound itself can be achieved through various means. One documented method involves the reaction of 2,4-dinitrochlorobenzene with thioacetamide (B46855) in sulpholane at elevated temperatures. google.com Another approach highlights that direct nitration of 2-methylbenzothiazole (B86508) predominantly yields the 6-nitro isomer due to the electronic properties of the ring system. semanticscholar.org Therefore, the 5-nitro derivative, this compound, is typically prepared indirectly, for instance, through the cyclization of a 5-membered ring starting from 3-nitroaniline (B104315). semanticscholar.orgresearchgate.net

Significance of the Benzothiazole Core in Medicinal and Material Sciences

The benzothiazole framework is a privileged structure in both medicinal chemistry and material science. rsc.orgbibliomed.org Its bicyclic system is aromatic and relatively stable, yet possesses reactive sites that allow for functionalization, making it an ideal scaffold for developing new compounds. bibliomed.org

In medicinal chemistry , benzothiazole derivatives are known to exhibit a vast array of biological activities. rsc.orgjchemrev.com Researchers have extensively investigated this class of compounds for their potential as:

Antimicrobial and antifungal agents rsc.orgbibliomed.org

Anticancer drugs rsc.orgwisdomlib.org

Anti-inflammatory compounds rsc.org

Antidiabetic agents rsc.orgwisdomlib.org

Antitubercular and antimalarial drugs pcbiochemres.combibliomed.org

In material science , the electronic properties of benzothiazoles make them valuable in several applications. They are used as intermediates in the synthesis of dyes and pigments. jchemrev.comsmolecule.com Additionally, their derivatives have been explored for applications in organic electronics and as sensitizing dyes in photography. pcbiochemres.comsmolecule.com

Overview of Research Trajectories for this compound

Research involving this compound primarily leverages its role as a key chemical intermediate. The presence of the reactive nitro group and the methyl group allows for further chemical modifications, making it a valuable starting material for more complex molecules. ontosight.aicymitquimica.com

A significant research trajectory is its use in the synthesis of other biologically active benzothiazoles. For example, the nitro group can be reduced to an amine (amino group), which can then be further modified. researchgate.net This amino derivative can be used to create a variety of other compounds.

Another area of investigation is in the synthesis of dyes. The benzothiazole structure is a known chromophore, and derivatives of this compound have been used to create styryl dyes. These dyes are of interest for their potential use as pharmaceutical substances and in materials with nonlinear optical properties. semanticscholar.org For instance, this compound can be quaternized and then condensed with substituted benzaldehydes to produce such dyes. researchgate.net

While much of the focus is on its role as a synthetic precursor, the compound itself is recognized for having potential biological activity, a characteristic attributed to many nitroaromatic compounds and the broader benzothiazole family. ontosight.aicymitquimica.com

Compound Properties and Synthesis Data

Below are tables detailing some of the physical and chemical properties of this compound and related compounds mentioned in research.

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Appearance |

|---|---|---|---|

| This compound | 2941-66-4 bicbiotech.com | C₈H₆N₂O₂S synthon-chemicals.com | Yellow to orange crystalline solid cymitquimica.com |

| 2-Methyl-6-nitrobenzothiazole | 2941-63-1 synthon-chemicals.com | C₈H₆N₂O₂S synthon-chemicals.com | Not specified |

Table 2: Example Synthesis Reaction Data

| Starting Materials | Product | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 2,4-dinitrochlorobenzene, thioacetamide | This compound | Sulpholane, 100°C, 1 hour | Not specified | google.com |

| 3-nitroaniline | This compound | Indirect, via 5-membered ring closure | Not specified | semanticscholar.org |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-5-nitro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWGTWPJKSPGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062722 | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-66-4 | |

| Record name | 2-Methyl-5-nitrobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 2 Methyl 5 Nitrobenzothiazole

Direct Synthesis Approaches

Direct synthesis methods focus on constructing the 2-methyl-5-nitrobenzothiazole framework from basic starting materials. These approaches include forming the thiazole (B1198619) ring from an aniline (B41778) derivative or introducing the nitro group onto a pre-formed 2-methylbenzothiazole (B86508) core.

Synthesis via Heterocycle 5-Membered Ring Closure Starting from 3-Nitroaniline (B104315)

The construction of the benzothiazole (B30560) ring system from an aniline precursor is a fundamental strategy in heterocyclic chemistry. While a direct, one-step synthesis of this compound from 3-nitroaniline is not extensively detailed, the mechanism can be inferred from established benzothiazole syntheses. A plausible pathway involves the reaction of 3-nitroaniline with a reagent that can provide both the C-2 carbon and the sulfur atom of the thiazole ring.

A common method for forming a 2-substituted benzothiazole involves reacting a substituted aniline with an appropriate electrophile. For the synthesis of a 2-methyl derivative, this would typically require a reagent like N-(1-(chloromethyl)vinyl)formamide or a similar synthon. The reaction mechanism proceeds via an initial attack of the aniline nitrogen onto the electrophilic carbon, followed by an intramolecular cyclization where the sulfur atom attacks the benzene (B151609) ring, leading to the closure of the five-membered thiazole ring. Subsequent aromatization yields the benzothiazole core. The presence of the nitro group at the meta-position on the starting aniline directs the cyclization to form the 5-nitrobenzothiazole (B1296503) isomer.

Reaction of 2-Methylbenzothiazole with Nitric Acid for Nitro-Substitution

A widely used method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration. This approach can be applied to introduce a nitro group onto the benzene ring of 2-methylbenzothiazole. The reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and concentrated sulfuric acid. webassign.net

The reaction mechanism involves several steps:

Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com

Electrophilic Attack: The electron-rich π system of the benzothiazole ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The benzothiazole moiety is a directing group, and substitution typically occurs at the 5- or 7-position.

Aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bonded to the newly added nitro group. This step restores the aromaticity of the ring, yielding the final product, this compound. aiinmr.com

The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts. webassign.net

Table 1: Typical Reagents for Nitration of 2-Methylbenzothiazole

| Reagent | Role |

|---|---|

| 2-Methylbenzothiazole | Substrate |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group |

Synthesis of Nitro-Substituted Benzothiazole Derivatives from 3-Chloro-4-nitroaniline (B181195)

Nitro-substituted benzothiazole derivatives can also be synthesized by building the thiazole ring onto a pre-nitrated aniline. One such method starts with 3-chloro-4-nitroaniline. rjptonline.orgresearchgate.net This synthesis yields a 2-amino-benzothiazole derivative, which would require further modification to obtain the 2-methyl target.

The synthesis involves the reaction of 3-chloro-4-nitroaniline with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and glacial acetic acid. rjptonline.orgresearchgate.netamazonaws.com The reaction proceeds under controlled temperature conditions. eresearchco.com This process leads to the formation of 2-amino-4-chloro-5-nitro-benzothiazole or 7-chloro-6-nitro-1,3-benzothiazol-2-amine, depending on the specific starting aniline. rjptonline.orgamazonaws.com This method is a variation of the Hugershoff benzothiazole synthesis. The resulting 2-amino group can then be a handle for further chemical transformations.

Table 2: Reagents for Synthesis from 3-Chloro-4-nitroaniline

| Starting Material | Reagents | Product Type |

|---|

Indirect Synthesis Routes and Precursor Chemistry

Indirect routes involve the synthesis of a functionalized benzothiazole that can be subsequently converted into this compound. These multi-step sequences often rely on key intermediates that are more readily accessible.

Role of 2-Amino-5-nitrobenzothiazole as a Key Intermediate

2-Amino-5-nitrobenzothiazole is a valuable intermediate in the synthesis of various benzothiazole derivatives. Its synthesis can be achieved by reacting N,N-dimethyl-2-nitroetheneamine with bromine, followed by the addition of thiourea. prepchem.comchemicalbook.com The reaction mixture is then neutralized to precipitate the product. chemicalbook.com

Once synthesized, the 2-amino group on the benzothiazole ring can be chemically modified. For instance, the amino group can undergo diazotization upon treatment with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of nucleophilic substitution reactions. To convert it into the target this compound, a Sandmeyer-type reaction or a related organometallic coupling reaction could be employed to replace the diazonium group with a methyl group.

Derivatization from 2-Amino-6-nitrobenzothiazole (B160904)

2-Amino-6-nitrobenzothiazole is an important isomer and a significant intermediate for the preparation of valuable azo dyestuffs. google.com It is often synthesized with high selectivity by first acylating 2-aminobenzothiazole (B30445) and then performing the nitration. google.comgoogle.com The acyl group protects the amino function and directs the nitration predominantly to the 6-position. The acyl group is subsequently removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole. google.comgoogle.com

While this compound is the 6-nitro isomer, not the 5-nitro isomer, its chemistry is relevant to the broader family of nitro-substituted benzothiazoles. It serves as a crucial building block for more complex molecules. For example, it has been used as a scaffold for the synthesis of hydrazone derivatives investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov A direct conversion from the 6-nitro isomer to the 5-nitro isomer is chemically challenging and not a straightforward derivatization. Therefore, 2-amino-6-nitrobenzothiazole is primarily a precursor for compounds containing the 6-nitrobenzothiazole (B29876) core rather than a direct intermediate for this compound.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 3-Nitroaniline |

| 2-Methylbenzothiazole |

| Nitric Acid |

| Sulfuric Acid |

| 3-Chloro-4-nitroaniline |

| 2-Amino-5-nitrobenzothiazole |

| 2-Amino-6-nitrobenzothiazole |

| N-(1-(chloromethyl)vinyl)formamide |

| Nitronium ion |

| Bisulfate ion |

| Potassium thiocyanate |

| Bromine |

| Glacial Acetic Acid |

| 2-amino-4-chloro-5-nitro-benzothiazole |

| 7-chloro-6-nitro-1,3-benzothiazol-2-amine |

| N,N-dimethyl-2-nitroetheneamine |

| Thiourea |

Reaction Mechanisms and Selectivity Studies for this compound

The synthesis and derivatization of this compound are governed by fundamental principles of organic reaction mechanisms, where selectivity is a key determinant of the final product structure. Understanding the electronic and steric factors that influence these reactions is crucial for developing efficient synthetic routes.

Electrophilic Aromatic Substitution Patterns on the Benzothiazole Ring System

Electrophilic aromatic substitution (SEAr) is a pivotal class of reactions for functionalizing aromatic systems. wikipedia.orgresearchgate.netmasterorganicchemistry.com In the benzothiazole ring, the benzene part of the molecule is susceptible to electrophilic attack. The regiochemical outcome of such substitutions is dictated by the electronic properties of the fused thiazole ring and any existing substituents on the benzene ring. wikipedia.org

The benzothiazole nucleus itself is a deactivating system for electrophilic substitution due to the electron-withdrawing nature of the heterocyclic part. For this compound, the situation is further complicated by the presence of two substituents on the benzene ring: a methyl group (at position 2 of the thiazole ring, which influences the benzene ring electronically) and a nitro group at position 5.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group and a powerful deactivating group. It directs incoming electrophiles to the meta position relative to itself. In the case of 5-nitrobenzothiazole, this would direct substitution to positions 4 and 6. However, position 4 is sterically hindered by the fused thiazole ring.

Fused Thiazole Ring: The electronic influence of the fused heterocyclic ring directs electrophiles to positions 4 and 6.

Combined Effect: The directing effects of the fused ring and the deactivating nitro group at position 5 reinforce each other, strongly favoring electrophilic attack at the C-4 and C-6 positions. Bromination of aminobenzothiazoles is one example of electrophilic substitution on this ring system. rsc.org

Influence of Substituents on Reaction Outcomes and Yields

In the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, the electronic nature of the substituent on the aldehyde can influence the reaction rate and yield. Generally, aldehydes bearing either electron-donating or electron-withdrawing groups can be used to produce the desired benzothiazoles in excellent yields. mdpi.comnih.gov However, the specific catalytic system and reaction conditions can alter this trend. For instance, in some catalytic systems, aldehydes with electron-withdrawing groups show higher reactivity and yield. nih.gov In other cases, the nature of the substituents does not appear to greatly influence the yield. mdpi.com

The position of the substituent can also play a role, with steric hindrance sometimes leading to lower yields. For example, certain substituted 2-aminobenzenethiols might result in only trace amounts of the desired product due to steric hindrance. mdpi.com

Table 1: Effect of Substituents on Benzothiazole Synthesis Yields

| Substituent Type on Aldehyde | General Effect on Yield | Example Synthetic Method | Reference |

|---|---|---|---|

| Electron-Donating Groups (EDG) | Generally high to excellent yields | Condensation with 2-aminothiophenol using various catalysts | mdpi.com |

| Electron-Withdrawing Groups (EWG) | Can lead to higher reactivity and yields in specific systems | Fe3O4@NCs/Sb(V) catalyzed one-pot reaction | nih.gov |

| Heterocyclic Aldehydes | Yield can be excellent, but sometimes lower than aryl aldehydes | SnP2O7 catalyzed reaction | mdpi.com |

| Aliphatic Aldehydes | Tend to yield lower percentages compared to aromatic aldehydes | SnP2O7 catalyzed reaction | mdpi.com |

Catalytic Approaches in Benzothiazole Synthesis

Modern synthetic strategies for benzothiazoles heavily rely on a variety of catalytic systems to improve efficiency, yield, and environmental friendliness. These approaches can be broadly categorized.

Transition Metal Catalysis: Catalysts based on palladium (Pd), ruthenium (Ru), nickel (Ni), and copper (Cu) are widely employed. nih.gov For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov Similarly, Pd(OAc)₂ and Ni(II) salts have proven effective for the synthesis of 2-(dialkylamino)benzothiazoles and 2-aminobenzothiazoles, respectively. nih.gov Copper-catalyzed methods are used for condensing 2-aminobenzenethiols with nitriles. nih.govorganic-chemistry.org

Nanocatalysis: Nanomaterial-based catalysts offer high surface area and reactivity. A cellulose-based nanocatalyst, Fe₃O₄@NCs/Sb(V), has been used for the solvent-free synthesis of 4H-pyrimido[2,1-b]benzothiazoles with the advantage of being recoverable and reusable. nih.gov

Green Catalysis: Environmentally benign catalysts have gained attention. Lemon juice, containing citric and ascorbic acid, has been successfully used as a natural catalyst for preparing 2-substituted benzothiazoles. mdpi.com Other green approaches include the use of ionic liquids and solid-supported catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), which allows for solvent-free conditions and easy catalyst removal. mdpi.comnih.gov

Photocatalysis: Visible-light irradiation in the presence of graphitic carbon nitride (g-C₃N₄) provides a metal-free method for synthesizing 2-substituted benzothiazoles at room temperature. organic-chemistry.org

Table 2: Overview of Catalytic Systems for Benzothiazole Synthesis

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal | RuCl₃, Pd(OAc)₂, Ni(II) salts, CuI | High efficiency, good to excellent yields | nih.gov |

| Nanocatalyst | Fe3O4@NCs/Sb(V) | Solvent-free, reusable catalyst | nih.gov |

| Natural/Green Catalyst | Lemon Juice, NaHSO₄-SiO₂ | Eco-friendly, inexpensive, mild conditions | mdpi.comnih.gov |

| Photocatalyst | Graphitic carbon nitride (g-C₃N₄) | Metal-free, room temperature, uses visible light | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 2 Methyl 5 Nitrobenzothiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Assignments and Analysis

The ¹H NMR spectrum of 2-Methyl-5-nitrobenzothiazole is characterized by distinct signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the nitro group at the C5 position and the inherent electronic effects of the benzothiazole (B30560) ring system significantly influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) ring (H4, H6, and H7) form an AMX spin system, typical for a 1,2,4-trisubstituted benzene ring.

H4: This proton is situated ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding. Therefore, it is expected to resonate at the lowest field (highest ppm value) among the aromatic protons, likely appearing as a doublet.

H6: This proton is positioned meta to the nitro group and ortho to the H7 proton. It is expected to appear as a doublet of doublets due to coupling with both H4 and H7.

H7: This proton is para to the nitro group and ortho to the H6 proton. It will likely appear as a doublet.

CH₃: The methyl group at the C2 position is attached to an sp²-hybridized carbon of the thiazole (B1198619) ring. It is expected to appear as a sharp singlet in the upfield region of the spectrum. mdpi.comscbt.com

The precise chemical shifts are dependent on the solvent used for analysis. For instance, in a non-polar solvent like CDCl₃, aromatic protons typically resonate between δ 7.0 and 9.0 ppm, while methyl groups on a heterocyclic ring appear around δ 2.5-3.0 ppm. msu.edu For the related compound 5-nitrobenzothiazole (B1296503), the aromatic protons are observed at approximately δ 8.8, 8.4, and 8.0 ppm. chemicalbook.com The introduction of a methyl group at the C2 position would cause minor shifts in these values.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.8 | Singlet (s) |

| H7 | ~8.0 | Doublet (d) |

| H6 | ~8.4 | Doublet of Doublets (dd) |

| H4 | ~8.8 | Doublet (d) |

¹³C NMR Spectral Assignments and Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

C2: This carbon, bonded to the nitrogen and sulfur atoms and the methyl group, is expected to be significantly deshielded and appear at a low field, typically in the range of δ 160-170 ppm for benzothiazole derivatives. mdpi.com

C4, C5, C6, C7, C3a, C7a: These are the carbons of the benzene ring. The carbon atom directly attached to the nitro group (C5) will be highly deshielded. The other aromatic carbons will have shifts influenced by their position relative to the nitro group and the fused thiazole ring. Aromatic carbons generally appear in the range of δ 110-160 ppm. libretexts.org

CH₃: The carbon of the methyl group will be the most shielded, appearing at the highest field (lowest ppm value), typically around δ 15-25 ppm. libretexts.org

The analysis of ¹³C NMR spectra of benzimidazoles, which are structurally related to benzothiazoles, shows that C2 is shifted to higher frequencies (10-15 ppm) upon alkyl substitution. mdpi.com This suggests the C2 of this compound would be found at a lower field compared to the unsubstituted parent compound.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~20 |

| C7 | ~120 |

| C6 | ~122 |

| C4 | ~125 |

| C3a | ~135 |

| C5 | ~145 |

| C7a | ~150 |

| C2 | ~165 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the coupled aromatic protons H4, H6, and H7, confirming their connectivity and relative positions on the benzene ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹J coupling). youtube.com An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal. It would also show correlations between each aromatic proton (H4, H6, H7) and its directly attached carbon atom (C4, C6, C7), allowing for the definitive assignment of these carbons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart (²J and ³J coupling). youtube.com HMBC is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. For example, the methyl protons would show correlations to C2 and C7a. The aromatic proton H4 would show correlations to C5, C6, and C7a, helping to assign these carbons and confirm the position of the nitro group. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure.

Aromatic C-H Stretching: Bands for sp² C-H stretching vibrations on the aromatic ring are typically observed in the region of 3000–3100 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: The methyl group's sp³ C-H stretching vibrations will appear just below 3000 cm⁻¹, in the 2850–2960 cm⁻¹ range. libretexts.org

N-O Stretching (Nitro Group): The nitro group is characterized by two strong and distinct stretching vibrations. The asymmetric stretching band appears in the range of 1500–1570 cm⁻¹, and the symmetric stretching band is found between 1300–1370 cm⁻¹. uc.edu These are among the most diagnostic peaks in the spectrum.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds of the aromatic system overlap and give rise to a series of medium to strong bands in the 1450–1620 cm⁻¹ region. vscht.cz

C-S Stretching: The C-S bond vibration is typically weak and appears in the fingerprint region, often around 600-800 cm⁻¹. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring appear as strong bands in the 690–900 cm⁻¹ region, and their exact position can provide information about the substitution pattern. uc.edu

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 | Strong |

| Aromatic/Heteroaromatic C=C & C=N | Stretching | 1450 - 1620 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

| C-S | Stretching | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules with conjugated π-systems, such as this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). umaine.edu

The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The benzothiazole ring itself is a chromophore, and its conjugation with the electron-withdrawing nitro group extends the π-system. This extension of conjugation typically results in a bathochromic (red) shift, meaning the absorption occurs at a longer wavelength compared to the unsubstituted benzothiazole. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, and the benzothiazole system, which can act as an electron donor, sets up a "push-pull" electronic system within the molecule.

Intramolecular Charge Transfer (ICT) Band Analysis

A key feature in the electronic spectrum of molecules like this compound is the presence of an Intramolecular Charge Transfer (ICT) band. This absorption corresponds to an electronic transition where significant electron density is transferred from the electron-donating part of the molecule (the benzothiazole ring system) to the electron-accepting part (the nitro group). nih.gov

This ICT transition is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. distantreader.org In polar solvents, the excited state, which has a larger dipole moment due to the charge separation, is stabilized more than the ground state. This stabilization lowers the energy gap for the transition, resulting in a bathochromic shift (a shift to longer wavelengths) as solvent polarity increases. nih.gov The analysis of this solvatochromism can provide valuable information about the electronic structure and the change in dipole moment upon excitation. The ICT character of the transition is a direct consequence of the π-conjugation between the electron-donating benzothiazole moiety and the electron-accepting nitro group. researchgate.net

Solvatochromism Studies

Solvatochromism, the phenomenon where the color of a substance changes with the polarity of the solvent, is a key characteristic of molecules with significant changes in dipole moment upon electronic excitation. For nitro-containing aromatic compounds like this compound, this effect is often pronounced. The presence of the electron-donating methyl group and the fused thiazole ring, in conjunction with the powerful electron-withdrawing nitro group (-NO₂), creates a donor-π-acceptor (D-π-A) system.

While specific solvatochromism studies on this compound are not extensively documented in the cited literature, the behavior of related nitrobenzothiazole derivatives provides significant insight. For instance, studies on other D-π-A benzothiazole systems have shown that their light absorption and emission properties are highly dependent on the solvent environment. nih.gov This is attributed to an excited-state intramolecular charge transfer (ESICT) process, where the electron density shifts from the benzothiazole moiety (donor) to the nitro group (acceptor) upon absorption of light. nih.gov

In polar solvents, the excited state, which is more polar than the ground state, is stabilized, leading to a red-shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, the less polar ground state is more stable, resulting in absorption at shorter wavelengths. Therefore, it is anticipated that this compound would exhibit positive solvatochromism, with its UV-visible absorption spectrum shifting to longer wavelengths as the solvent polarity increases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₈H₆N₂O₂S, which corresponds to a precise molecular weight of approximately 194.21 g/mol . scbt.comsigmaaldrich.com

Upon ionization in a mass spectrometer, typically by electron impact (EI), a molecular ion peak ([M]⁺) would be observed at m/z 194. Although a specific experimental spectrum for this compound is not available in the provided search results, a probable fragmentation pattern can be predicted based on its structure and the known behavior of related aromatic nitro compounds and benzothiazoles. nist.govchemguide.co.uklibretexts.org

The fragmentation process is often initiated by the loss of the nitro group or its components, which are relatively weak points in the structure. Key predicted fragmentation pathways include:

Loss of a nitro group (-NO₂): A significant fragment would likely appear at m/z 148, corresponding to the [M - NO₂]⁺ ion. This represents the cleavage of the C-N bond.

Loss of nitric oxide (-NO): Another common pathway for nitroaromatics is the loss of NO, which would result in a fragment ion at m/z 164 ([M - NO]⁺).

Cleavage of the thiazole ring: Following or preceding the loss of the nitro group, the benzothiazole core can fragment. Based on the fragmentation of 2-methylbenzothiazole (B86508), this could involve the loss of a methyl cyanide molecule (CH₃CN), leading to further daughter ions. nist.govmassbank.eu

The relative intensities of these fragment peaks would provide a unique fingerprint for the molecule, confirming its identity and structural features.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |

| 194 | [C₈H₆N₂O₂S]⁺ (Molecular Ion) | - |

| 164 | [C₈H₆NOS]⁺ | NO |

| 148 | [C₈H₆NS]⁺ | NO₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in the available literature, analysis of a closely related compound, 2-Methyl-5-nitrobenzonitrile (C₈H₆N₂O₂), offers valuable predictive insights into its likely solid-state conformation and packing. nih.gov

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various non-covalent interactions. Based on the structure of 2-Methyl-5-nitrobenzonitrile, the crystal structure is primarily stabilized by van der Waals interactions. nih.gov

Given the structure of this compound, the following interactions are plausible:

Van der Waals Forces: These ubiquitous forces would be the primary contributors to the crystal packing.

π-π Stacking: The planar aromatic benzothiazole ring system is susceptible to π-π stacking interactions, where parallel rings align to stabilize the structure.

C-H···O/N Interactions: Weak hydrogen bonds between the aromatic or methyl C-H groups and the oxygen atoms of the nitro group or the nitrogen of an adjacent thiazole ring could play a role in directing the crystal packing arrangement.

The conformation of this compound, particularly the orientation of the nitro group relative to the benzothiazole ring, is a key structural feature. In the crystal structure of 2-Methyl-5-nitrobenzonitrile, the nitro group is slightly twisted out of the plane of the benzene ring, with a reported rotation of 10.2 (2)°. nih.gov This slight rotation is a common feature in nitroaromatic compounds and helps to relieve minor steric strain.

It is highly probable that this compound adopts a similar conformation. The fused benzothiazole system itself is expected to be largely planar. The primary conformational variable would be the torsion angle between the C-N bond of the nitro group and the plane of the aromatic ring. A small dihedral angle, similar to that seen in the nitobenzonitrile analogue, is anticipated.

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound, serving as a fundamental test of sample purity. The molecular formula of this compound is C₈H₆N₂O₂S. scbt.comsigmaaldrich.com From this formula, the theoretical elemental composition can be calculated.

Table 2: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 49.47% |

| Hydrogen | H | 1.01 | 3.11% |

| Nitrogen | N | 14.01 | 14.42% |

| Oxygen | O | 16.00 | 16.48% |

| Sulfur | S | 32.07 | 16.51% |

For a synthesized and purified sample of this compound, the experimentally determined ("found") percentages are expected to be in close agreement with these calculated values, typically within ±0.4%.

Computational Chemistry and Theoretical Studies of 2 Methyl 5 Nitrobenzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular properties of heterocyclic compounds like 2-Methyl-5-nitrobenzothiazole.

Geometry optimization is a fundamental computational step to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are used to determine the optimized molecular geometry. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is characterized by the distribution of electron density. In this compound, the benzothiazole (B30560) ring system is largely planar. The nitro group (NO₂) attached at the 5-position significantly influences the electronic properties by withdrawing electron density from the aromatic system. This electron-withdrawing nature affects the charge distribution across the molecule, which is crucial for its chemical reactivity and intermolecular interactions. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate intramolecular charge transfer and delocalization effects within the molecule. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org

The energy of these orbitals and the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) are important parameters. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For nitro-aromatic compounds, the HOMO is typically distributed over the benzothiazole ring, while the LUMO is often localized on the nitro group and the adjacent aromatic ring, facilitating electron acceptance. DFT calculations are used to determine these energy values precisely. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -3.4 |

| Energy Gap (ΔE) | 4.1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red/Yellow Regions : These areas indicate negative electrostatic potential, rich in electron density. They are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring. researchgate.net

Blue Regions : These areas represent positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the methyl group and the aromatic ring. nih.gov

The MEP map provides a clear visual representation of the molecule's reactivity patterns, complementing the insights gained from FMO analysis. researchgate.net

Quantum Chemical Studies of Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

The calculated chemical shifts (δ) are typically referenced against a standard, such as Tetramethylsilane (TMS). researchgate.net By comparing the theoretically predicted spectrum with the experimental one, a detailed assignment of signals to specific nuclei in the this compound molecule can be achieved. This is especially useful for resolving ambiguities in complex spectra.

| Atom Position | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2-CH₃ | 2.90 | 20.5 |

| C2 | - | 168.0 |

| C4 | 8.30 | 123.0 |

| C6 | 8.45 | 120.0 |

| C7 | 8.90 | 126.0 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra by calculating electronic transition energies and oscillator strengths (f). scielo.org.zaresearchgate.net The results provide the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). scirp.org

For this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from electronic transitions within the conjugated benzothiazole system, influenced by the methyl (auxochrome) and nitro (chromophore) groups. TD-DFT calculations can predict these absorption bands, helping to interpret the experimental spectrum and understand the electronic transitions involved. karazin.ua

| Calculated λmax (nm) | Oscillator Strength (f) | Major Transition Type |

|---|---|---|

| 345 | 0.38 | HOMO → LUMO (π → π) |

| 290 | 0.25 | HOMO-1 → LUMO (π → π) |

Note: This data is illustrative, based on typical TD-DFT results for similar aromatic nitro compounds, showing expected transitions. scielo.org.zascirp.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. These methods provide insights into binding modes, affinities, and the stability of the resulting complex, which is crucial in drug discovery and molecular biology.

Molecular docking studies on compounds structurally related to this compound, such as other benzothiazole and nitrothiazole derivatives, have revealed common binding interactions and mechanisms. These studies simulate the placement of the ligand into the active site of a protein to identify the most stable binding conformation.

Key interactions observed for similar compounds, and thus predicted for this compound, include:

Hydrogen Bonding: The nitro group (-NO2) is a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues like Gln or Arg in a protein's active site. semanticscholar.org

Hydrophobic Interactions: The benzothiazole ring system, being aromatic and largely nonpolar, frequently engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within the binding pocket.

Electrostatic Interactions: The electron-withdrawing nature of the nitro group creates a dipole moment in the molecule, which can lead to favorable electrostatic interactions with charged or polar residues in the receptor.

For instance, docking studies of 2-amino-5-nitrothiazole (B118965) derivatives with enzymes like Monoamine Oxidase B (MAO-B) and Cholinesterases (ChE) have shown that these ligands fit well within the active sites, stabilized by a combination of hydrogen bonds and hydrophobic interactions. tandfonline.com Similarly, benzothiazole hybrids designed as p56lck inhibitors demonstrate binding within the enzyme's catalytic domain, highlighting the importance of specific structural motifs for kinase inhibition. biointerfaceresearch.com The reductive activation of the nitro group, as seen in other 5-nitro-heterocycles, can also be a mechanism for covalent binding to protein targets under certain biological conditions. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These predictions are vital for ranking potential drug candidates before synthesis and experimental testing. biointerfaceresearch.com

Computational studies on various heterocyclic inhibitors report binding energies that serve as a benchmark for predicting the potential affinity of this compound. For example, docking of isothiazole (B42339) derivatives against the HCV NS5B polymerase yielded binding scores ranging from -7.5 to -9.3 kcal/mol. mdpi.com In another study on 2-methoxy benzoyl hydrazone compounds, predicted binding energies against a leishmanial protein target were between -8.90 and -9.40 Kcal/mol. biointerfaceresearch.com These values suggest that a well-fitted benzothiazole derivative can achieve strong binding to its target protein.

| Compound Class | Protein Target | Reported Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Isothiazole Derivatives | HCV NS5B Polymerase | -7.5 to -9.3 | mdpi.com |

| 2-Methoxy Benzoyl Hydrazones | Leishmanial Receptor | -8.9 to -9.4 | biointerfaceresearch.com |

| Thiazole Derivatives | Rho6 Protein | -9.2 to -9.4 | semanticscholar.org |

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational alignment studies use computational methods, such as Density Functional Theory (DFT), to determine the most stable, low-energy conformations of a molecule. mdpi.com This is critical because a molecule must adopt a specific conformation to fit optimally into the binding site of a protein.

For molecules with rotatable bonds, multiple conformations can exist. Theoretical calculations can predict the relative stability of these different shapes (rotamers or isomers). For example, studies on related hydrazone derivatives have used DFT calculations to determine the Gibbs free energy of various E/Z isomers and rotamers, identifying the most energetically favorable structures. mdpi.com Such an analysis for this compound would involve assessing the rotational barrier of the methyl group and the planarity of the bicyclic ring system to predict its preferred geometry for receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models allow for the prediction of a compound's activity or properties without the need for experimental testing, thereby accelerating the drug design process. mdpi.comnih.gov The models are built by correlating calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally measured activities. mdpi.com

The substituents on a core molecular scaffold play a defining role in its biological activity. QSAR studies on benzothiazole and related benzimidazole (B57391) derivatives have quantified the effects of different functional groups. mdpi.comresearchgate.net

Methyl Group (-CH3): The 2-methyl group on the benzothiazole ring can influence activity by affecting the molecule's steric profile and electronic properties. In some contexts, a methyl group can enhance binding through hydrophobic interactions or by positioning other functional groups for optimal receptor engagement. mdpi.com

Nitro Group (-NO2): The 5-nitro group is a strong electron-withdrawing group that significantly impacts the molecule's electronic properties, such as its dipole moment and Lowest Unoccupied Molecular Orbital (LUMO) energy. mdpi.com This can be crucial for receptor recognition and binding. QSAR studies on nitroaromatic compounds often identify descriptors related to electrophilicity and molecular orbital energies as key predictors of toxicity and mutagenicity. mdpi.com

Other Substituents: QSAR analyses of related heterocyclic series have shown that electron-donating groups (like -NH2) and electron-withdrawing groups (like -Cl) can have opposing effects on biological activity, highlighting the importance of a balanced electronic profile for optimal function. mdpi.com

| Substituent | Position | General Influence on Biological Activity | Reference |

|---|---|---|---|

| Methyl (-CH3) | 2 | Can enhance activity through steric and hydrophobic effects. | mdpi.com |

| Nitro (-NO2) | 5 | Strongly influences electronic properties (electrophilicity), often linked to specific mechanisms of action or toxicity. | mdpi.com |

| Amino (-NH2) | - | Often increases activity in benzimidazole series compared to a methyl group. | mdpi.com |

| Chloro (-Cl) | - | Can increase activity compared to a methyl group due to electronic and hydrophobic contributions. | mdpi.com |

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET properties. Computational tools are widely used to predict these properties early in the discovery process, reducing the risk of late-stage failures. mdpi.comhealthinformaticsjournal.com These predictions are based on a molecule's structure and physicochemical properties.

For a molecule like this compound, a typical in silico ADMET profile would assess the following:

Absorption: Parameters like Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability. plos.org

Distribution: Predictions include plasma protein binding and blood-brain barrier penetration, which determine where the compound travels in the body.

Metabolism: The likelihood of the compound being metabolized by key cytochrome P450 enzymes is assessed.

Excretion: Properties related to the compound's clearance from the body are estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and acute oral toxicity (LD50). healthinformaticsjournal.complos.org

Studies on similar heterocyclic compounds have demonstrated the utility of these predictive models. For instance, ADMET predictions for quinoline (B57606) hydrazone derivatives and imidazole (B134444) alkaloids have successfully flagged compounds with potentially poor pharmacokinetics or toxicity profiles, guiding further optimization. healthinformaticsjournal.complos.org

Nonlinear Optical (NLO) Properties and Theoretical Calculations

Extensive research into the nonlinear optical (NLO) properties of various organic molecules has been a significant area of focus in computational chemistry. These studies often involve the calculation of properties such as quadratic hyperpolarizabilities to assess a molecule's potential for NLO applications. This typically involves investigations into the relationship between a molecule's structure and its electronic properties, including intramolecular charge transfer (ICT).

Quadratic Hyperpolarizabilities (β₀) and Intramolecular Charge Transfer

Theoretical calculations of the second-order hyperpolarizability (β₀) are crucial in identifying and designing molecules with high NLO activity. This property is intrinsically linked to the intramolecular charge transfer characteristics of a molecule, where electron-donating and electron-accepting groups within the molecular structure facilitate the movement of electron density under an applied electric field.

Medicinal Chemistry and Pharmacological Investigations of 2 Methyl 5 Nitrobenzothiazole

Antimicrobial Activities

Benzothiazole (B30560) derivatives are recognized for their potent and significant biological activities, with nitro substitutions playing a crucial role in enhancing their antimicrobial effects. The presence of a nitro group can be pivotal for the activity of these compounds. Research into various derivatives has provided insights into their spectrum of action against medically important bacteria.

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-substituted benzothiazoles have been a subject of extensive research for their antibacterial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzothiazole ring system, especially at the 2- and 5-positions, have led to the development of compounds with notable inhibitory effects on bacterial growth.

Staphylococcus aureus, a versatile Gram-positive pathogen, is a frequent target in the screening of new antimicrobial agents. Several studies have highlighted the efficacy of benzothiazole derivatives against this bacterium. For instance, a series of 2-azidobenzothiazoles, including a nitro-substituted derivative, were synthesized and evaluated for their antibacterial properties. One compound, 2-azido-6-nitro-benzothiazole, demonstrated significant antibacterial potential with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against S. aureus. nih.gov In another study, newly synthesized imidazolidines derived from 2-aminobenzothiazole (B30445) showed greater activity than the standard drug gentamycin against Gram-positive bacteria, including S. aureus. researchgate.net Furthermore, certain 2-methyl-5-nitroimidazole (B138375) derivatives have also shown activity against Staphylococcus aureus, with one benzene (B151609) sulfonated derivative exhibiting a MIC of 250 µg/ml. derpharmachemica.com

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 2-azido-6-nitro-benzothiazole | 8 | nih.gov |

| Benzene sulfonated 2-methyl-5-nitroimidazole derivative (M1) | 250 | derpharmachemica.com |

Escherichia coli, a common Gram-negative bacterium, is also a key organism in antibacterial screening. Research has shown that benzothiazole derivatives can be effective against E. coli. For example, thiazolidin-4-one derivatives of benzothiazole containing a nitro group were found to be highly active, with MIC values ranging from 0.09–0.18 mg/ml, which is comparable to standard drugs like streptomycin (B1217042) and ampicillin. nih.gov Additionally, certain 2-azidobenzothiazole (B1659620) derivatives have been tested against multidrug-resistant E. coli, with some showing activity at a MIC of 128 μg/mL. nih.gov

| Compound Type | MIC | Reference |

|---|---|---|

| Thiazolidin-4-one derivatives with nitro group | 0.09–0.18 mg/mL | nih.gov |

| 2-azidobenzothiazole derivatives | 128 µg/mL (MDR strain) | nih.gov |

Pseudomonas aeruginosa is a notoriously difficult-to-treat Gram-negative bacterium known for its resistance to multiple antimicrobial agents. nih.govrjptonline.org Nevertheless, derivatives of nitro-substituted benzothiazoles have shown promise. In one study, specific synthesized nitro-substituted benzothiazole derivatives demonstrated potent antibacterial activity against P. aeruginosa at concentrations of 50µg/ml and 100µg/ml. rjptonline.org Another study on thiazolidin-4-one derivatives of benzothiazole with nitro substitutions reported significant activity against P. aeruginosa with MIC values between 0.09–0.18 mg/ml. nih.gov

| Compound Type/Name | Concentration/MIC | Reference |

|---|---|---|

| Nitro substituted benzothiazole derivatives (N-01, K-06, K-08) | Active at 50µg/ml & 100µg/ml | rjptonline.org |

| Thiazolidin-4-one derivatives with nitro group | 0.09–0.18 mg/mL | nih.gov |

Bacillus subtilis, a Gram-positive bacterium, is often used in antimicrobial assays. While specific data for 2-methyl-5-nitrobenzothiazole is limited, studies on related benzimidazole (B57391) derivatives have shown that halogenated and nitro-substituted compounds possess antibacterial activity against B. subtilis. antibiotics-chemotherapy.ru For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be highly active with a MIC of 0.49 µg/mL. antibiotics-chemotherapy.ru This suggests that substitutions on the benzene ring of such heterocyclic systems can confer potent antibacterial properties.

Information regarding the specific activity of this compound against Salmonella typhimurium is not extensively documented in the available literature. However, research on other nitrothiazole derivatives has demonstrated their efficacy against this Gram-negative pathogen. A study on various newly synthesized nitrothiazole derivatives reported in vitro activity against S. typhimurium with MICs in the range of 1-4 mg/l. nih.gov Another study investigated the mode of action of 5-acetyl-4-methylthiazole derivatives against S. typhimurium, indicating that this class of compounds has antimicrobial potential. analis.com.my

Antifungal Activity

Benzothiazole derivatives have emerged as a promising class of compounds in the search for new and effective antifungal agents, driven by the increasing incidence of fungal resistance to existing therapies. benthamdirect.com Research has demonstrated that modifications to the benzothiazole scaffold can yield derivatives with significant activity against a variety of pathogenic fungi. benthamdirect.comsemanticscholar.org

Candida glabrata has become a significant clinical challenge due to its reduced susceptibility to commonly used azole antifungal drugs. nih.gov In this context, novel benzothiazole derivatives have shown considerable promise. One study highlighted a specific derivative that exhibited greater inhibitory activity against Candida glabrata than fluconazole, a standard antifungal medication. rsc.org Further research into a series of benzothiazole compounds confirmed their efficacy against several pathogenic Candida species, including C. glabrata. researchgate.net These findings underscore the potential of the benzothiazole scaffold in developing new therapeutic options against this opportunistic pathogen. rsc.orgresearchgate.net

Candida tropicalis is another clinically relevant yeast species responsible for a significant number of invasive candidiasis cases. Investigations into a series of thiazole (B1198619) and benzothiazole derivatives revealed notable antifungal activity against various Candida species, including C. tropicalis isolated from clinical settings. doaj.org The study demonstrated that while some complex derivatives were ineffective, simpler thiazole-based structures showed promising inhibitory concentrations. doaj.org This highlights the importance of the core heterocyclic structure in exerting antifungal effects against C. tropicalis.

The antifungal spectrum of benzothiazole derivatives extends to a broad range of yeast microorganisms. benthamdirect.com A study focusing on C-6 methyl-substituted benzothiazole derivatives found that several synthesized compounds displayed potent antifungal activity against Candida albicans. scitechjournals.com Another investigation into a different derivative, 6-amino-2-n-pentylthiobenzothiazole, documented its efficacy against 26 different strains of the genus Candida. nih.gov The versatility of the benzothiazole core allows for the development of derivatives active against both common and resistant fungal strains, making it an attractive scaffold for novel antifungal drug discovery. benthamdirect.comnih.gov

Table 1: Antifungal Activity of Selected Benzothiazole Derivatives This table is for illustrative purposes and synthesizes data from multiple studies on various derivatives.

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Benzothiazole Derivative | Candida glabrata | Higher activity than fluconazole | rsc.org |

| Chlorine-Substituted Benzothiazole | Candida krusei | MIC value of 1.95 µg/mL | researchgate.net |

| Thiazole Derivatives | Candida tropicalis | Promising antifungal activity | doaj.org |

| C-6 Methyl-Substituted Benzothiazole | Candida albicans | Potent inhibitory activity | scitechjournals.com |

| 6-amino-2-n-pentylthiobenzothiazole | Genus Candida (26 strains) | Active against a majority of strains | nih.gov |

Antiviral Properties

The benzothiazole moiety is a key structural feature in the development of novel antiviral agents. mdpi.com Its versatile chemical nature allows for the synthesis of derivatives capable of binding to viral components and inhibiting replication. mdpi.com Research has shown that substitutions at specific positions on the benzothiazole ring are crucial for enhancing antiviral potency. Notably, the presence of a methyl group at the 5th or 6th position has been found to increase the potency of antiviral compounds, a feature relevant to the this compound structure. mdpi.com

Derivatives have been evaluated against a range of viruses. For instance, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives demonstrated potential antiviral effects against Herpes Simplex Virus 1 (HSV-1), achieving a 50–61% reduction in viral plaques. nih.gov Other research has identified diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative as potent anti-HIV agents. nih.gov These studies confirm that the benzothiazole scaffold is a valuable template for designing new molecules to combat various viral infections. researchgate.netsemanticscholar.org

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazole derivatives are attributed to their ability to interfere with various essential cellular processes in pathogens. nih.govresearchgate.net The specific mechanism of action can vary depending on the derivative's structure and the target organism. rsc.org

One identified molecular target is N-Myristoyltransferase (NMT), an enzyme crucial for fungal viability. A specific benzothiazole derivative was found to be a highly potent NMT inhibitor, leading to fungicidal activity. rsc.org In the realm of antibacterial action, benzothiazole derivatives have been shown to inhibit a wide range of enzymes vital for bacterial survival. These targets include DNA gyrase, dihydropteroate (B1496061) synthase, and dihydroorotase. nih.govresearchgate.netnih.gov Inhibition of these enzymes disrupts critical metabolic and replicative pathways. Furthermore, some benzothiazole amides are believed to exert their effect through membrane perturbation and by binding to intracellular DNA, showcasing a multi-faceted mechanism of action. rsc.org

Table 2: Potential Mechanisms of Antimicrobial Action for Benzothiazole Derivatives

| Mechanism of Action | Target Enzyme/Process | Organism Type | Reference |

|---|---|---|---|

| Enzyme Inhibition | N-Myristoyltransferase (NMT) | Fungi | rsc.org |

| Enzyme Inhibition | DNA Gyrase | Bacteria | researchgate.netnih.gov |

| Enzyme Inhibition | Dihydroorotase | Bacteria | nih.gov |

| Membrane Perturbation | Bacterial Cell Membrane | Bacteria | rsc.org |

| DNA Binding | Intracellular DNA | Bacteria | rsc.org |

Anticancer and Antitumor Properties

The benzothiazole scaffold is a privileged structure in oncology research, with numerous derivatives exhibiting significant anticancer and antitumor activities. nih.govtandfonline.com These compounds have been shown to be effective against a wide range of human cancer cell lines, including those of the lung, breast, and kidney. tandfonline.com

The antitumor activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation. For example, one study on a specific benzothiazolic derivative, (E)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol, demonstrated that it acts as a significant cytostatic and cytotoxic agent against melanoma cells. researchgate.net Its mechanism involves the induction of DNA fragmentation, leading to both single and double-strand breaks, which consequently inhibits cell proliferation, migration, and invasion by promoting apoptosis. researchgate.net The anticancer potential is highly dependent on the substitution patterns on both the benzothiazole and any attached aryl rings, with groups like hydroxyls and fluorines often enhancing activity. nih.govtandfonline.com

Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of the this compound scaffold have been the subject of numerous studies to evaluate their potential as cytotoxic agents against a range of human cancer cell lines. Research has demonstrated that these compounds can exhibit significant growth-inhibitory effects.

For instance, a series of novel benzothiazole hybrids, including derivatives of the 6-nitrobenzothiazole (B29876) structure, were assessed for their in vitro anticancer activity against several cancer cell lines. One of the most potent compounds, which features a 6-nitrobenzothiazole moiety, displayed significant cytotoxic effects against HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer) cell lines, with IC50 values of 5.61, 7.92, and 3.84 µM, respectively. nih.gov Notably, this compound showed a favorable safety profile when tested against normal WI-38 cells. nih.gov

In other research, 2-phenylbenzothiazole (B1203474) derivatives linked to a triazole ring have also been investigated for their anticancer properties. nih.gov These compounds demonstrated notable cytotoxic activity against A549 (lung cancer), SKOV3 (ovarian cancer), and MCF-7 (breast cancer) cell lines. nih.gov Certain derivatives within this series showed cytotoxic activity comparable to or even exceeding that of the standard chemotherapeutic drug doxorubicin. nih.gov

Furthermore, studies on 2-aminobenzothiazole have shown dose- and time-dependent cytotoxic effects on human laryngeal carcinoma (HEp-2) cells. europeanreview.org The IC50 value for a 24-hour treatment was determined to be 5 µM, indicating potent activity. europeanreview.org The cytotoxic effects of 2-amino, 5-nitrothiazole (B1205993) derivatives have also been observed against the MDA-MB-231 breast cancer cell line, particularly after a 72-hour incubation period. cttjournal.com

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Benzothiazole Hybrid (4a) | HCT-116 (Colon) | 5.61 | nih.gov |

| Benzothiazole Hybrid (4a) | HEPG-2 (Liver) | 7.92 | nih.gov |

| Benzothiazole Hybrid (4a) | MCF-7 (Breast) | 3.84 | nih.gov |

| 2-Aminobenzothiazole | HEp-2 (Laryngeal) | 5 | europeanreview.org |

| 2-Phenylbenzothiazole-Triazole (8b) | A549 (Lung) | High | nih.gov |

| 2-Phenylbenzothiazole-Triazole (8f) | SKOV3 (Ovarian) | High | nih.gov |

| 2-Phenylbenzothiazole-Triazole (8i) | MCF-7 (Breast) | High | nih.gov |

Mechanisms of Anticancer Action (e.g., Apoptosis Induction, Enzyme Inhibition)

The anticancer effects of this compound and its related compounds are attributed to several underlying mechanisms, with the induction of apoptosis being a primary focus of investigation.

Studies have shown that certain benzothiazole derivatives can trigger apoptosis in breast cancer cells. researchgate.net This process is often mediated through the downregulation of key signaling pathways that are crucial for cancer cell survival and proliferation, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. researchgate.net By inhibiting these pathways, the compounds can effectively halt the cell cycle and lead to programmed cell death.

A key aspect of this apoptotic induction is the disruption of the mitochondrial membrane potential. researchgate.net This disruption leads to the release of pro-apoptotic factors and the subsequent activation of caspases, which are the executive enzymes of apoptosis. nih.govmdpi.com Research has demonstrated that treatment with certain benzothiazole derivatives leads to an increase in the transcription of the pro-apoptotic gene Bax, while downregulating the expression of anti-apoptotic genes. researchgate.net

Inhibition of Specific Kinases (e.g., VEGFR-2, BCR-ABL1)

A significant aspect of the anticancer activity of this compound derivatives lies in their ability to inhibit specific protein kinases that are pivotal in tumor growth and progression.

VEGFR-2 Inhibition:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. dovepress.com Several studies have identified benzothiazole derivatives as potent inhibitors of VEGFR-2. For example, a series of new benzothiazole hybrids were designed and synthesized, with some compounds showing strong inhibitory activity against VEGFR-2. One such compound, which includes a 6-nitrobenzothiazole component, exhibited an IC50 of 91 nM against VEGFR-2. nih.gov This inhibitory action is believed to be a major contributor to the compound's anticancer effects. nih.gov

Other research has also focused on developing thiazole derivatives as VEGFR-2 inhibitors. mdpi.com Certain synthesized compounds displayed significant cytotoxic activity against the MDA-MB-231 breast cancer cell line, which was correlated with their ability to inhibit the VEGFR-2 enzyme. mdpi.com

BCR-ABL1 Inhibition:

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). nih.gov While the first-generation inhibitor imatinib (B729) has been successful, drug resistance, often due to mutations like T315I, remains a challenge. researchgate.net In this context, ureidobenzothiazole derivatives have emerged as potent pan-BCR-ABL inhibitors. researchgate.net One such compound demonstrated a remarkable IC50 value of 0.65 nM against the resistant BCR-ABL T315I mutant. researchgate.net This indicates that the benzothiazole scaffold can be effectively modified to overcome clinically relevant drug resistance mechanisms in CML. researchgate.net

Table 2: Inhibition of Specific Kinases by this compound Derivatives

| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Benzothiazole Hybrid (4a) | VEGFR-2 | 91 | nih.gov |

| Ureidobenzothiazole (AK-HW-90) | BCR-ABL T315I | 0.65 | researchgate.net |

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Derivatives of the benzothiazole structure have been identified as potent inhibitors of monoamine oxidases (MAO), enzymes that are crucial in the metabolism of neurotransmitters and are implicated in neurodegenerative disorders like Parkinson's disease.

Research into 2-methylbenzo[d]thiazole derivatives has revealed their capacity as potent and selective inhibitors of human MAO-B. researchgate.net In one study, all synthesized compounds in a series exhibited IC50 values below 0.017 µM for MAO-B inhibition. researchgate.net The most potent MAO-B inhibitor from this series had an IC50 value of 0.0046 µM. researchgate.net In contrast, the most potent MAO-A inhibitor in the same series had an IC50 value of 0.132 µM, highlighting the selectivity of these compounds for the MAO-B isoform. researchgate.net

In a different study, 2-amino-5-nitrothiazole (B118965) derived semicarbazones were evaluated for their dual inhibitory effects on MAO and cholinesterase. nih.govresearchgate.net Many of these compounds showed a preference for inhibiting MAO-B. nih.govresearchgate.net One particular compound emerged as a lead candidate with an IC50 of 0.212 µM against MAO-B and a high selectivity index. nih.govnih.gov Kinetic studies indicated that the inhibition of MAO-B by this compound was competitive and reversible. nih.govresearchgate.net

Cholinesterase (ChE) Inhibition (AChE and BuChE)

In addition to MAO inhibition, certain benzothiazole derivatives have been investigated for their ability to inhibit cholinesterases (ChE), including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. nih.gov

The same series of 2-amino-5-nitrothiazole derived semicarbazones that were effective MAO inhibitors also demonstrated significant ChE inhibitory activity. nih.govresearchgate.netnih.gov Within this series, different compounds emerged as lead inhibitors for AChE and BuChE. The lead AChE inhibitor had an IC50 value of 0.264 µM, while the lead BuChE inhibitor was even more potent with an IC50 of 0.024 µM. nih.govnih.gov Kinetic analyses revealed a mixed-type of inhibition for both AChE and BuChE, and the inhibition was found to be reversible. nih.govresearchgate.net

Table 3: Enzyme Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-Methylbenzo[d]thiazole (4d) | MAO-B | 0.0046 | - | researchgate.net |

| 2-Methylbenzo[d]thiazole (5e) | MAO-A | 0.132 | - | researchgate.net |

| 2-Amino-5-nitrothiazole Semicarbazone (4) | MAO-B | 0.212 | Competitive, Reversible | nih.govnih.gov |

| 2-Amino-5-nitrothiazole Semicarbazone (21) | AChE | 0.264 | Mixed, Reversible | nih.govnih.gov |

| 2-Amino-5-nitrothiazole Semicarbazone (17) | BuChE | 0.024 | Mixed, Reversible | nih.govnih.gov |

Antitubercular Activity via HisG Inhibition

The enzyme ATP phosphoribosyltransferase (HisG) is a crucial component in the histidine biosynthesis pathway of Mycobacterium tuberculosis and represents a promising target for the development of new antitubercular drugs. nih.govnih.gov Virtual screening of large compound libraries has led to the discovery of nitrobenzothiazole derivatives as potent inhibitors of HisG. nih.govacs.org

Several hits from these screening efforts contained a nitrobenzothiazole fragment. nih.govnih.gov Crystallographic evidence has confirmed that this fragment docks into the monophosphate-binding loop of the enzyme's active site. nih.govnih.gov Subsequent screening of compounds with similar structures to the initial hits also yielded several molecules with micromolar inhibition of HisG. nih.govacs.org

Importantly, some of these nitrobenzothiazole-containing compounds have demonstrated not only enzymatic inhibition but also bacteriocidal activity in a whole-cell assay against Mycobacterium smegmatis, a non-pathogenic surrogate for M. tuberculosis. nih.govnih.gov This indicates that these compounds are capable of penetrating the mycobacterial cell wall and exerting their inhibitory effect within the cell. nih.gov

Neuroprotective and Neurological Activities

The benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to bind to various biological targets, including those relevant to the central nervous system. Derivatives of this scaffold have been investigated for their potential in treating complex neurological disorders.

Potential for Neurodegenerative Diseases